molecular formula C6H9NO3 B11923956 Ethyl 4-oxoazetidine-2-carboxylate

Ethyl 4-oxoazetidine-2-carboxylate

Cat. No.: B11923956
M. Wt: 143.14 g/mol
InChI Key: KADNUXXOMWGVIL-UHFFFAOYSA-N
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Description

Ethyl 4-oxoazetidine-2-carboxylate is a chemical compound with the molecular formula C6H9NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxoazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of ethyl 2-bromoacetate with azetidine-2-carboxylic acid in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to maximize yield and minimize costs. This includes using cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding ethyl 4-hydroxyazetidine-2-carboxylate.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce ethyl 4-hydroxyazetidine-2-carboxylate.

Scientific Research Applications

Ethyl 4-oxoazetidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of various drugs, including antibiotics and antiviral agents.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or substrate for enzymes, interacting with active sites and affecting biochemical pathways. The molecular targets and pathways involved vary based on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 4-oxoazetidine-2-carboxylate can be compared with other similar compounds, such as:

    Azetidine-2-carboxylic acid: A non-protein amino acid with similar structural features but different reactivity and applications.

    4-Acetoxy-2-azetidinone: Another azetidine derivative used in the synthesis of antibiotics like carbapenems and penems.

    Thiazolidine derivatives: Five-membered heterocycles with sulfur and nitrogen atoms, exhibiting diverse biological activities.

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various synthetic pathways, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)

InChI Key

KADNUXXOMWGVIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N1

Origin of Product

United States

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